molecular formula C13H19ClN2O B3172022 3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine CAS No. 946714-57-4

3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine

Cat. No.: B3172022
CAS No.: 946714-57-4
M. Wt: 254.75 g/mol
InChI Key: WEXFBUSZOWANHQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine (CAS: Not explicitly listed in evidence; synonyms include 3-Chloro-2-piperidin-1-yl-phenylamine) is a substituted aniline derivative featuring a chlorine atom at the 3-position of the phenyl ring and a 2-(1-piperidinyl)ethoxy group at the 2-position. Its molecular formula is C₁₃H₁₈ClN₂O (inferred from structural analogs in and ), with a molecular weight of approximately 263.75 g/mol (calculated). The compound’s piperidinyl-ethoxy side chain introduces steric bulk and basicity, which may influence solubility, receptor binding, and metabolic stability compared to simpler aniline derivatives .

Properties

IUPAC Name

3-chloro-2-(2-piperidin-1-ylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c14-11-5-4-6-12(15)13(11)17-10-9-16-7-2-1-3-8-16/h4-6H,1-3,7-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXFBUSZOWANHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine typically involves the reaction of 3-chloro-2-nitrophenol with 2-(1-piperidinyl)ethanol under specific conditions. The nitro group is then reduced to an amine group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound
3-Chloro-2-(1-piperidinyl)aniline 58785-06-1 C₁₂H₁₆ClN₂ 188.27 Chloro (C3), piperidinyl (C2) Lacks ethoxy linker; direct piperidinyl attachment
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine Not listed C₁₃H₁₈FN₂O 248.30 Fluoro (C3), piperidinyl-ethoxy (C4) Fluorine replaces chlorine; substituent at C4 vs. C2
2-{2-[2-(2-aminophenoxy)ethoxy]ethoxy}phenylamine Not listed C₁₆H₂₀N₂O₃ 288.34 Tri-ethoxy chain, amino group (C2) Extended ethoxy chain; no piperidinyl group
[2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride 90945-04-3 C₁₀H₁₅Cl₂NO 244.14 Chlorophenoxy, ethylamine Phenoxy-ethylamine backbone; no piperidine

Detailed Analysis of Analogous Compounds

3-Chloro-2-(1-piperidinyl)aniline (CAS 58785-06-1) Key Difference: Absence of the ethoxy linker between the phenylamine and piperidinyl group. Its lower molecular weight (188.27 g/mol) suggests higher volatility but reduced solubility in polar solvents compared to the target compound .

3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine

  • Key Difference : Fluorine substitution at C3 and piperidinyl-ethoxy group at C3.
  • Implications : Fluorine’s electronegativity enhances electron-withdrawing effects, which could alter electronic distribution on the phenyl ring. The positional shift of the piperidinyl-ethoxy group (C4 vs. C2) may sterically hinder interactions with enzymes or receptors compared to the target compound .

2-{2-[2-(2-aminophenoxy)ethoxy]ethoxy}phenylamine Key Difference: Extended tri-ethoxy chain and absence of piperidinyl moiety. The lack of piperidine eliminates basicity, altering pharmacokinetic profiles .

[2-(3-Chlorophenoxy)ethyl]ethylamine Hydrochloride Key Difference: Chlorophenoxy-ethylamine structure with ethylamine substitution. Implications: The ethylamine group introduces a charged species (as hydrochloride salt), enhancing solubility but limiting membrane permeability.

Research Findings and Functional Insights

  • Receptor Binding: Piperidinyl-ethoxy groups are common in GPCR ligands (e.g., antipsychotics, adrenergic agents).
  • Metabolic Stability : The ethoxy linker in the target compound may reduce susceptibility to oxidative metabolism compared to direct piperidinyl-attached analogs (e.g., CAS 58785-06-1) .
  • Solubility : Fluorinated analogs (e.g., 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine) may exhibit higher lipophilicity, favoring CNS penetration but increasing plasma protein binding .

Biological Activity

3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been explored for various pharmacological effects, particularly in the context of neuropharmacology and cancer research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉ClN₂O, with a molecular weight of 254.76 g/mol. Its structure comprises a chlorinated phenyl ring, an ethoxy group, and a piperidine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that the compound may act as a selective agonist for serotonin receptors, particularly the 5-HT_2A receptor, which plays a crucial role in mood regulation and cognition.

Antitumor Activity

Recent investigations have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives bearing similar structural features have shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines. The compound's ability to bind effectively to the colchicine site on β-tubulin has been noted, disrupting microtubule dynamics and inducing apoptosis in various cancer types .

Compound IC50 (µM) Effect
This compoundTBDAntitumor activity
E-70100.246Inhibits tubulin polymerization
Compound X1.67Induces G2/M phase arrest

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects, particularly through its interaction with serotonin receptors. Studies have demonstrated that similar phenylpiperidine derivatives can modulate serotonergic signaling pathways, which may lead to anxiolytic and antidepressant effects .

Case Studies

  • Case Study on Antitumor Effects : A study involving various phenylpiperidine derivatives reported that compounds with similar structures to this compound exhibited IC50 values ranging from 0.246 µM to 1.67 µM against lung cancer cell lines. These findings suggest that structural modifications can enhance or diminish biological activity .
  • Neuropharmacological Assessment : In a neuropharmacological study, derivatives were assessed for their agonistic activity at serotonin receptors. The results indicated that certain substitutions on the piperidine ring significantly influenced receptor selectivity and potency .

Q & A

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

  • Methodological Answer : Synthesize analogs varying the piperidine substituents (e.g., 4-methyl-piperidinyl in ) or chloro position. Test against panels of GPCRs (Eurofins CEREP). QSAR models (CoMFA) prioritize substituents minimizing off-target binding (e.g., histamine H₁ receptor) .

Data Contradiction & Validation

Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?

  • Methodological Answer : Discrepancies may stem from buffer ionic strength or cosolvents. Use shake-flask method with UV detection (λ = 254 nm) under standardized conditions (PBS pH 7.4, 25°C). Compare with calculated solubility (JChem) and adjust for ionizable groups (pKa ~9.1 for aniline NH₂) .

Q. Why do different studies report varying IC₅₀ values for kinase inhibition?

  • Methodological Answer : Kinase assay formats (ADP-Glo vs. HTRF) and ATP concentrations (1 mM vs. 10 µM) affect results. Re-test under uniform conditions (e.g., Z′-LYTE kinase assay with 1 mM ATP) and include positive controls (staurosporine). Use nanoBRET for cellular target engagement .

Methodological Innovations

Q. What novel catalytic systems improve yield in large-scale synthesis?

  • Methodological Answer : Replace traditional bases with phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency (yield >85%). Flow chemistry (microreactor, 100°C, 10 min residence time) reduces side reactions. Monitor in real-time via inline FTIR .

Q. How can cryo-EM or X-ray crystallography elucidate binding modes in protein complexes?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., 5-HT₂A receptor in lipidic cubic phase). Resolve structures at <3 Å resolution (Synchrotron X-ray). Cryo-EM (200 kV) captures dynamic binding conformations in near-native states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine
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3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine

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